Cas no 2171972-07-7 (2-(dimethyl-1,2-oxazol-4-yl)-1-propylpyrrolidin-3-amine)
2-(dimethyl-1,2-oxazol-4-yl)-1-propylpyrrolidin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(dimethyl-1,2-oxazol-4-yl)-1-propylpyrrolidin-3-amine
- EN300-1637558
- 2171972-07-7
-
- Inchi: 1S/C12H21N3O/c1-4-6-15-7-5-10(13)12(15)11-8(2)14-16-9(11)3/h10,12H,4-7,13H2,1-3H3
- InChI Key: ZUCUWOUPANLXON-UHFFFAOYSA-N
- SMILES: O1C(C)=C(C(C)=N1)C1C(CCN1CCC)N
Computed Properties
- Exact Mass: 223.168462302g/mol
- Monoisotopic Mass: 223.168462302g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 55.3Ų
2-(dimethyl-1,2-oxazol-4-yl)-1-propylpyrrolidin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1637558-50mg |
2-(dimethyl-1,2-oxazol-4-yl)-1-propylpyrrolidin-3-amine |
2171972-07-7 | 50mg |
$768.0 | 2023-09-22 | ||
| Enamine | EN300-1637558-100mg |
2-(dimethyl-1,2-oxazol-4-yl)-1-propylpyrrolidin-3-amine |
2171972-07-7 | 100mg |
$804.0 | 2023-09-22 | ||
| Enamine | EN300-1637558-250mg |
2-(dimethyl-1,2-oxazol-4-yl)-1-propylpyrrolidin-3-amine |
2171972-07-7 | 250mg |
$840.0 | 2023-09-22 | ||
| Enamine | EN300-1637558-500mg |
2-(dimethyl-1,2-oxazol-4-yl)-1-propylpyrrolidin-3-amine |
2171972-07-7 | 500mg |
$877.0 | 2023-09-22 | ||
| Enamine | EN300-1637558-1000mg |
2-(dimethyl-1,2-oxazol-4-yl)-1-propylpyrrolidin-3-amine |
2171972-07-7 | 1000mg |
$914.0 | 2023-09-22 | ||
| Enamine | EN300-1637558-2500mg |
2-(dimethyl-1,2-oxazol-4-yl)-1-propylpyrrolidin-3-amine |
2171972-07-7 | 2500mg |
$1791.0 | 2023-09-22 | ||
| Enamine | EN300-1637558-5000mg |
2-(dimethyl-1,2-oxazol-4-yl)-1-propylpyrrolidin-3-amine |
2171972-07-7 | 5000mg |
$2650.0 | 2023-09-22 | ||
| Enamine | EN300-1637558-10000mg |
2-(dimethyl-1,2-oxazol-4-yl)-1-propylpyrrolidin-3-amine |
2171972-07-7 | 10000mg |
$3929.0 | 2023-09-22 | ||
| Enamine | EN300-1637558-0.05g |
2-(dimethyl-1,2-oxazol-4-yl)-1-propylpyrrolidin-3-amine |
2171972-07-7 | 0.05g |
$768.0 | 2023-06-04 | ||
| Enamine | EN300-1637558-0.1g |
2-(dimethyl-1,2-oxazol-4-yl)-1-propylpyrrolidin-3-amine |
2171972-07-7 | 0.1g |
$804.0 | 2023-06-04 |
2-(dimethyl-1,2-oxazol-4-yl)-1-propylpyrrolidin-3-amine Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 2-(dimethyl-1,2-oxazol-4-yl)-1-propylpyrrolidin-3-amine
Comprehensive Overview of 2-(dimethyl-1,2-oxazol-4-yl)-1-propylpyrrolidin-3-amine (CAS No. 2171972-07-7): Properties, Applications, and Research Insights
The compound 2-(dimethyl-1,2-oxazol-4-yl)-1-propylpyrrolidin-3-amine (CAS No. 2171972-07-7) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and chemical research. This heterocyclic amine, characterized by its oxazole and pyrrolidine moieties, presents a fascinating case study for researchers exploring novel bioactive molecules. The presence of both dimethyl-oxazole and propylpyrrolidin-amine groups in its structure contributes to its distinct physicochemical properties, making it a subject of interest in drug discovery and material science.
Recent trends in scientific literature indicate growing curiosity about nitrogen-containing heterocycles, particularly those combining oxazole derivatives with amine functionalities. This aligns perfectly with the structural attributes of 2-(dimethyl-1,2-oxazol-4-yl)-1-propylpyrrolidin-3-amine, which embodies these sought-after characteristics. Researchers are particularly interested in how the steric effects of the dimethyl group on the oxazole ring might influence the molecule's binding affinity in biological systems, while the propylpyrrolidin-amine portion could contribute to improved solubility profiles and membrane permeability.
The synthesis of 2171972-07-7 typically involves multi-step organic transformations, with key steps including the construction of the oxazole core and subsequent introduction of the pyrrolidine-amine functionality. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the broader industry shift toward sustainable methodologies. Analytical characterization of this compound presents interesting challenges due to the presence of multiple chiral centers and the potential for rotamer formation, requiring sophisticated techniques like NMR spectroscopy and mass spectrometry for complete structural elucidation.
From a pharmacological perspective, compounds featuring oxazole-pyrrolidine hybrids like 2-(dimethyl-1,2-oxazol-4-yl)-1-propylpyrrolidin-3-amine have shown promise in various therapeutic areas. The oxazole ring is known to participate in key hydrogen bonding interactions with biological targets, while the pyrrolidine amine can serve as a hydrogen bond donor or metal chelator. These properties make such molecules attractive candidates for central nervous system targets and enzyme inhibition applications, though specific biological data for this particular compound remains an active area of investigation.
In material science applications, the electron-rich oxazole component of 2171972-07-7 suggests potential utility in organic electronic materials and coordination chemistry. The molecule's ability to function as a ligand precursor or building block for more complex architectures is currently being explored in several laboratories. Computational chemistry studies predict interesting electronic properties arising from the conjugation between the oxazole and pyrrolidine systems, which could be harnessed in molecular electronics applications.
The stability profile of 2-(dimethyl-1,2-oxazol-4-yl)-1-propylpyrrolidin-3-amine under various conditions is another area of practical importance. Preliminary data suggests that the compound demonstrates reasonable stability in neutral aqueous solutions but may require protection from strong oxidizers and acidic environments. Proper storage conditions typically involve anhydrous atmospheres and low temperatures to maintain purity over extended periods. These handling considerations are crucial for researchers working with this material in both academic and industrial settings.
Recent patent literature reveals growing interest in oxazole-containing compounds similar to 2171972-07-7, particularly in the context of kinase inhibitors and GPCR modulators. While specific therapeutic claims for this exact molecule are still emerging, the structural class shows promise in addressing challenges related to drug resistance and selectivity issues that plague many current pharmaceutical agents. The propyl spacer in this particular derivative may offer advantages in terms of conformational flexibility and target engagement compared to shorter-chain analogs.
From a regulatory standpoint, 2-(dimethyl-1,2-oxazol-4-yl)-1-propylpyrrolidin-3-amine currently falls into the category of research chemicals, with its commercial availability primarily serving the needs of pharmaceutical and chemical research institutions. Quality control standards for such compounds continue to evolve, with increasing emphasis on HPLC purity verification and chiral purity assessment. Researchers sourcing this material should pay close attention to certificates of analysis and structural characterization data provided by suppliers to ensure experimental reproducibility.
Future research directions for CAS 2171972-07-7 are likely to focus on expanding its utility in medicinal chemistry and exploring novel structure-activity relationships. The compound's modular structure lends itself well to derivatization strategies, allowing medicinal chemists to systematically investigate how modifications to either the oxazole or pyrrolidine components affect biological activity. Additionally, the growing field of computational drug design may benefit from this molecule as a test case for predicting the properties of heterocyclic hybrids with complex stereoelectronic features.
In conclusion, 2-(dimethyl-1,2-oxazol-4-yl)-1-propylpyrrolidin-3-amine represents an intriguing example of modern heterocyclic chemistry with potential applications spanning multiple scientific disciplines. Its unique combination of oxazole and pyrrolidine pharmacophores, coupled with the propylamine linker, creates numerous opportunities for scientific exploration. As research into nitrogen-rich heterocycles continues to advance, compounds like 2171972-07-7 will undoubtedly play an important role in shaping our understanding of molecular recognition and structure-property relationships in complex organic systems.
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